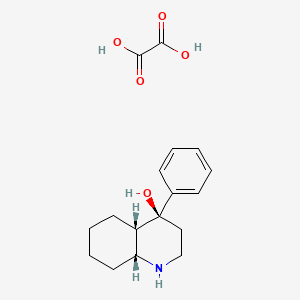

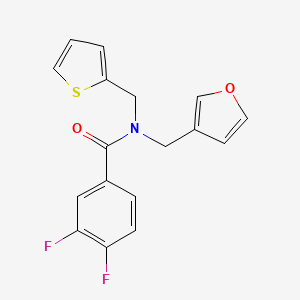

rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate” is also known as "4a(2H)-Naphthalenol,octahydro-4,8a-dimethyl-, (4S,4aS,8aR)" . It has a molecular formula of C12H22O and a molecular weight of 182.3025 . The IUPAC name is “(4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol” and it has a density of 0.985 g/cm3 .

Molecular Structure Analysis

The molecule has a complex structure with multiple rings and functional groups. It contains a total of 35 atoms, consisting of 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . As for the chemical bonds and functional groups, a total of 36 bonds comprising 14 non-H bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 tertiary alcohol exist within the chemical structure .Physical And Chemical Properties Analysis

The compound has a density of 0.985 g/cm3 . The InChI Key is JLPUXFOGCDVKGO-TUAOUCFPSA-N . The Canonical SMILES is CC1CCCC2(C1(CCCC2)O)C .Scientific Research Applications

DNA Binding and Anticancer Activities

Complexes with structures related to quinolinol derivatives have been studied for their DNA binding capabilities and anticancer activities. For example, tris(diimine)iron(II) complexes, though not directly rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate, show significant DNA interaction and cleavage abilities, as well as pronounced anticancer activities against human breast cancer cell lines, suggesting potential for related quinolinol derivatives in cancer therapy (Ramakrishnan et al., 2011).

Polymerization Initiators

Quinolinolato complexes, akin in structure to rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate, have been utilized as initiators in the polymerization of rac-lactide, highlighting their application in creating biodegradable polymers. These compounds exhibit iso-selective polymerization, demonstrating the potential of quinolinol derivatives in materials science and engineering (Bakewell et al., 2012); (Bakewell et al., 2013).

Gelation Properties and Supramolecular Organization

The gelation properties and supramolecular organization of chiral and racemic bis(amino alcohol)oxalamides, which share functional similarities with quinolinol oxalates, have been explored. These studies offer insights into the molecular assembly and potential applications of quinolinol derivatives in designing new materials (Makarević et al., 2003).

Catalytic Behavior and Polymerization

Research on sodium iminoquinolates has demonstrated their efficacy as catalysts in the ring-opening polymerization (ROP) of rac-lactide, showcasing the broader utility of quinolinol derivatives in catalysis and polymer science (Zhang et al., 2016).

Inhibitors of Protein-Protein Interactions

Certain quinolinol derivatives have been identified as inhibitors of the MDM2-p53 interaction, a crucial target in cancer therapy, highlighting the significant potential of quinolinol oxalates and related compounds in developing new therapeutic agents (Lu et al., 2006).

properties

IUPAC Name |

(4S,4aS,8aR)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.C2H2O4/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15;3-1(4)2(5)6/h1-3,6-7,13-14,16-17H,4-5,8-11H2;(H,3,4)(H,5,6)/t13-,14+,15+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODAEYNISPMQSU-ONAKXNSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)[C@@](CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)

![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)

![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)

![1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B2720818.png)

![N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/no-structure.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2720821.png)

![N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2720822.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2720823.png)

![2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2720826.png)

![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2720828.png)

![4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2720832.png)